molecular formula C21H44 B133394 Heneicosane CAS No. 629-94-7

Heneicosane

Cat. No.: B133394
CAS No.: 629-94-7
M. Wt: 296.6 g/mol
InChI Key: FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Description

Heneicosane is an organic compound with the formula CH₃(CH₂)₁₉CH₃. It is a straight-chain, saturated hydrocarbon with 21 carbon atoms, making it a member of the alkane family. This compound appears as a white, waxy solid and is known for its low solubility in water .

Mechanism of Action

Target of Action

Heneicosane, a straight chain, saturated C21 hydrocarbon , primarily targets certain species of insects. It is used as a pheromone by the queen or king termites in the species Reticulitermes flavipes . It also attracts mosquitoes in the genus Aedes .

Mode of Action

This compound interacts with its targets by acting as a chemical signal. In termites, it serves as a recognition pheromone, helping the insects identify their queen or king . In mosquitoes, it acts as an oviposition attractant, encouraging female mosquitoes to lay their eggs .

Biochemical Pathways

It is known that the compound is produced in the skin of the larva . It is likely that this compound interacts with the olfactory receptors of the target insects, triggering specific behaviors.

Pharmacokinetics

Given its hydrophobic nature and large size, it is likely that this compound has low water solubility and may not be readily absorbed or metabolized by biological systems. Its impact on bioavailability would therefore be limited.

Result of Action

The action of this compound results in behavioral changes in the target insects. In termites, it facilitates the recognition of the queen or king . In mosquitoes, it influences oviposition behavior, attracting mosquitoes to lay their eggs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a mosquito attractant varies with concentration. A 1:100000 fraction in water is the most attractive, but if the concentration is 1:1000, mosquitoes are repelled instead . This suggests that the presence of other substances, the pH of the environment, and the temperature could potentially affect the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Heneicosane, being a long-chain alkane, primarily participates in hydrophobic interactions with other biomolecules. It does not readily react with enzymes or proteins due to its saturated and non-polar nature . It can interact with lipid bilayers and other hydrophobic domains within biomolecules, influencing their properties and behaviors.

Cellular Effects

It has been found that this compound can influence the behavior of certain insects, acting as a pheromone . In a broader context, alkanes like this compound can incorporate into lipid membranes, potentially influencing their fluidity and function .

Molecular Mechanism

As a non-polar molecule, this compound does not typically engage in specific binding interactions with enzymes or other proteins. It does not directly activate or inhibit enzymes or alter gene expression . Its effects at the molecular level are likely due to its physical properties, such as its ability to influence the properties of lipid bilayers.

Temporal Effects in Laboratory Settings

As a saturated hydrocarbon, this compound is expected to be relatively stable and resistant to degradation under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. One study has reported prenatal developmental toxicity of n-heneicosane in Wistar rats .

Metabolic Pathways

This compound, as a long-chain alkane, is likely metabolized through beta-oxidation, similar to other fatty acids. This process involves the sequential removal of two-carbon units, converting them into acetyl-CoA, which can then enter the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. As a lipophilic molecule, it is likely to distribute into lipid-rich areas of cells and tissues .

Subcellular Localization

Given its hydrophobic nature, this compound is likely to be found in lipid-rich areas of the cell, such as the cell membrane or within lipid droplets . Specific studies on the subcellular localization of this compound are currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing heneicosane involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound .

Industrial Production Methods

Currently, there is no widely adopted industrial production method for this compound due to its limited commercial applications. the synthetic route mentioned above can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Heneicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion of this compound in the presence of oxygen produces carbon dioxide and water.

    Halogenation: this compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and UV light.

    Cracking: Requires high temperatures and sometimes a catalyst.

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Comparison with Similar Compounds

Similar Compounds

    Icosane (C₂₀H₄₂): A straight-chain alkane with 20 carbon atoms.

    Tetracosane (C₂₄H₅₀): A straight-chain alkane with 24 carbon atoms.

Uniqueness of Heneicosane

This compound is unique due to its specific role as a pheromone in certain insect species and its application in nanotechnology for the synthesis of silver nanoparticles. Its presence in essential oils also distinguishes it from other similar alkanes .

Properties

IUPAC Name

henicosane
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InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3
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InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C21H44
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DSSTOX Substance ID

DTXSID9047097
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Molecular Weight

296.6 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia]
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Boiling Point

673.7 °F at 760 mmHg (NTP, 1992), 359 °C
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether
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Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C
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Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from water, White solid

CAS No.

629-94-7
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Melting Point

104.9 °F (NTP, 1992), 40.4 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of heneicosane is C21H44, and its molecular weight is 296.57 g/mol [, , , ].

A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies often utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and analyze this compound in mixtures [, , , , , , , , , , , , ]. Infrared Spectroscopy (IR) is also employed to study its structural characteristics []. Additionally, researchers have used Raman spectroscopy to investigate the structural changes of this compound in mixtures at different temperatures [].

A: Studies on binary systems involving this compound and other hydrocarbons like pentadecane, docosane, and nonadecane provide insights into their phase behavior, miscibility, and crystal structures [, , , ]. For instance, the this compound-docosane binary system exhibits complex phase behavior with multiple solid-solid and solid-liquid biphasic domains [].

A: this compound undergoes phase transitions at specific temperatures. It has a melting point in the range of 39–60 °C, as observed in studies involving micro-nanoencapsulated this compound []. The specific melting point can vary slightly depending on the experimental conditions.

A: this compound, often encapsulated within a polymer shell, is being researched for its thermal energy storage capabilities []. This has potential applications in areas like smart textiles and building materials for temperature regulation.

A: this compound plays a role in chemical communication in various organisms. For example, it acts as a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes [, ].

A: this compound has been identified as a semiochemical, a chemical involved in communication between organisms. In insects, it is found in the cuticular hydrocarbons of various species and plays a role in recognition and behavior [, , , , , , , ]. For example, it acts as an oviposition pheromone, attracting gravid females of the mosquito species Aedes aegypti to lay their eggs [, ].

A: Research indicates that this compound might play a role in plant-insect interactions. It has been identified in tomato plant extracts and linked to the attraction of the egg parasitoid Trichogramma chilonis, which could be beneficial in controlling pests like the fruit borer Helicoverpa armigera [].

A: A study focusing on the cuticular wax of Tectona grandis (teak) leaves identified this compound as a major component [, ]. The study suggests that the presence of this compound in the leaf cuticle could act as a resistance marker against plant pathogens.

A: While there are studies investigating the anticancer activity of extracts containing this compound, it is crucial to note that isolating the specific contribution of this compound to the observed activity requires further research []. Attributing the anticancer activity solely to this compound without further investigation is inaccurate.

A: As a hydrocarbon, this compound can persist in the environment. It is found in crude oil, and its release through spills or industrial activities can have detrimental effects on ecosystems [, ]. Biodegradation by microorganisms like Nocardia farcinica is a potential mechanism for this compound removal from the environment [].

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